![molecular formula C17H16N2O2 B11842152 2-[2-(4-Methoxyphenyl)ethyl]quinazolin-4(1H)-one CAS No. 63660-82-2](/img/structure/B11842152.png)
2-[2-(4-Methoxyphenyl)ethyl]quinazolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxyphenethyl)quinazolin-4(1H)-one is a chemical compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenethyl)quinazolin-4(1H)-one typically involves multiple steps. One common method starts with the chlorination of commercially available 3,4-dihydro-7-methoxy-4-oxoquinazolin-6-ol acetate using phosphorus oxychloride to form 6-acetoxy-4-chloro-7-methoxyquinazoline . This intermediate undergoes nucleophilic substitution with 4-methoxyphenethylamine to yield the target compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for 2-(4-Methoxyphenethyl)quinazolin-4(1H)-one are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and implementing purification techniques like recrystallization and chromatography to ensure product purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenethyl)quinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon to reduce any double bonds or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or aryl groups onto the quinazoline ring .
Scientific Research Applications
2-(4-Methoxyphenethyl)quinazolin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinazoline derivatives.
Biology: The compound has shown potential in biological assays for its antimicrobial and antitumor activities.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenethyl)quinazolin-4(1H)-one involves its interaction with molecular targets such as enzymes and receptors. It is known to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can disrupt the signaling pathways that promote tumor growth and proliferation . Additionally, it may interact with other molecular targets, such as DNA and proteins, to exert its biological effects .
Comparison with Similar Compounds
Similar Compounds
Gefitinib: An epidermal growth factor receptor (EGFR) inhibitor used in cancer treatment.
Erlotinib: Another EGFR inhibitor with similar applications.
Afatinib: A second-generation EGFR inhibitor with broader activity against various mutations.
Uniqueness
2-(4-Methoxyphenethyl)quinazolin-4(1H)-one is unique due to its specific structural features, which allow it to interact with a different set of molecular targets compared to other quinazoline derivatives. Its methoxyphenethyl group provides additional binding interactions, potentially leading to higher specificity and potency in its biological activities .
Properties
CAS No. |
63660-82-2 |
|---|---|
Molecular Formula |
C17H16N2O2 |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
2-[2-(4-methoxyphenyl)ethyl]-3H-quinazolin-4-one |
InChI |
InChI=1S/C17H16N2O2/c1-21-13-9-6-12(7-10-13)8-11-16-18-15-5-3-2-4-14(15)17(20)19-16/h2-7,9-10H,8,11H2,1H3,(H,18,19,20) |
InChI Key |
RXFSVKIYSJUUAT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCC2=NC3=CC=CC=C3C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


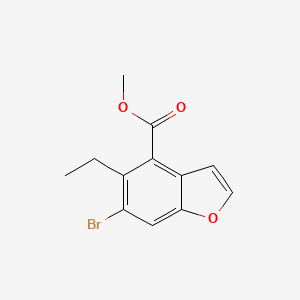
![5-(Trifluoromethyl)-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride](/img/structure/B11842098.png)
![4H-1,3-Dioxin-4-one, 2,2-dimethyl-6-[6-(trimethylsilyl)-5-hexynyl]-](/img/structure/B11842102.png)
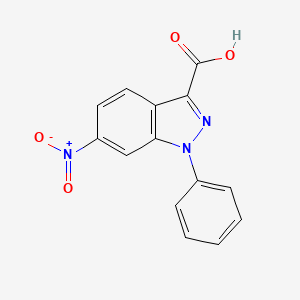
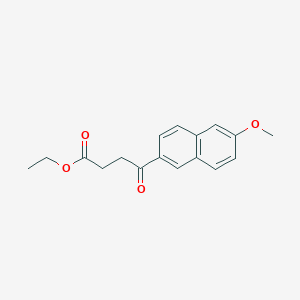
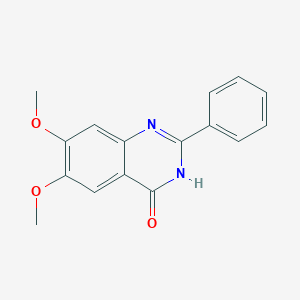
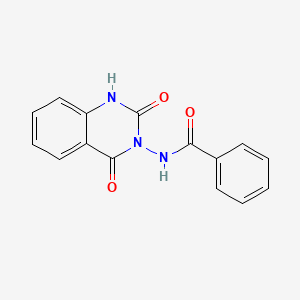
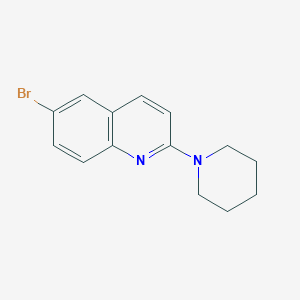

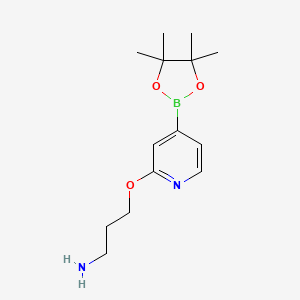

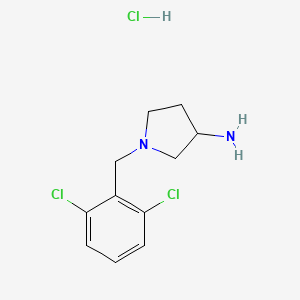
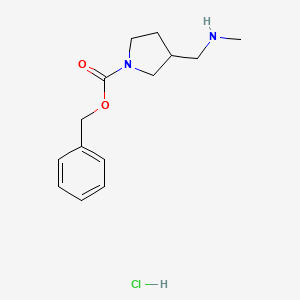
![N-Benzyl-1-phenyl-N-[(trimethylsilyl)methyl]methanamine](/img/structure/B11842147.png)
